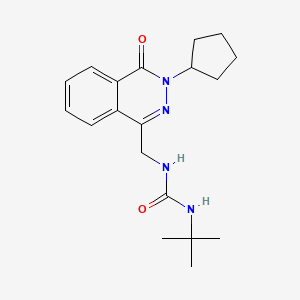
1-(Tert-butyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, also known as CPI-455, is a small molecule inhibitor that has shown promising results in pre-clinical studies as a potential treatment for cancer. In
Applications De Recherche Scientifique
Cyclodextrin Complexation and Molecular Devices
Cyclodextrin complexation studies involving compounds with tert-butyl groups have revealed significant insights into the self-assembly of molecular devices. Research indicates that specific cyclodextrin compounds can interact with tert-butyl-containing molecules to form complexes that exhibit unique photoisomerization properties. These complexes can transition between different isomers under light exposure, demonstrating potential for applications in molecular devices that rely on light-responsive mechanisms. This research provides a foundational understanding of how tert-butyl groups, similar to those found in 1-(Tert-butyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, can participate in complex molecular interactions with implications for designing light-responsive materials (Lock et al., 2004).
Metabolism Studies
In the realm of metabolism, research has been conducted on related tert-butyl compounds to understand their metabolic pathways in biological systems. Although not directly related to this compound, these studies shed light on how tert-butyl groups are processed and transformed in organisms. This knowledge can inform the potential biodegradation pathways and toxicity profiles of tert-butyl-containing compounds, which is essential for evaluating their safety and environmental impact (Daniel et al., 1968).
Antineoplastic Activity
Compounds featuring tert-butyl and urea groups have been explored for their antineoplastic (anti-cancer) activity. This area of research is particularly relevant to this compound, as it suggests potential applications in cancer treatment. Studies on similar compounds have shown that they can exhibit cytotoxic effects against cancer cells, indicating that further exploration of this compound and its derivatives could uncover new therapeutic options for cancer patients (Lacroix et al., 1988).
Urea as a Functional Group in Synthesis
The urea functional group plays a pivotal role in synthetic chemistry, offering a versatile platform for creating a wide range of chemical compounds. Research into the synthesis and applications of urea derivatives highlights the importance of the urea moiety in facilitating various chemical reactions and forming compounds with potential pharmaceutical and industrial applications. This body of work underscores the synthetic utility of compounds like this compound in developing new materials and drugs (Wellmar, 1998).
Propriétés
IUPAC Name |
1-tert-butyl-3-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)21-18(25)20-12-16-14-10-6-7-11-15(14)17(24)23(22-16)13-8-4-5-9-13/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOERBXMFHPCBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

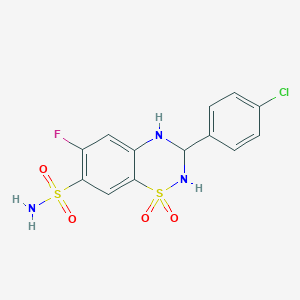

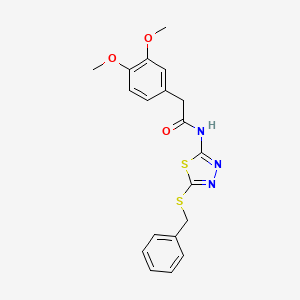
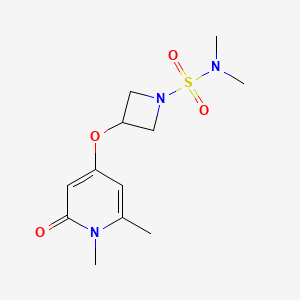
![6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2717250.png)
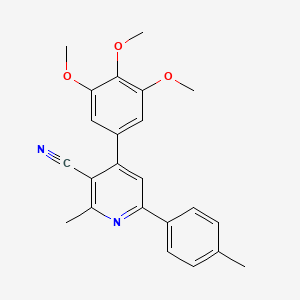
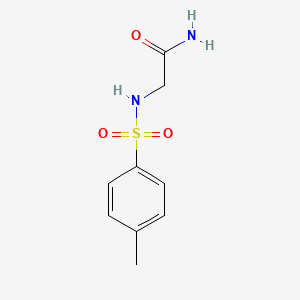
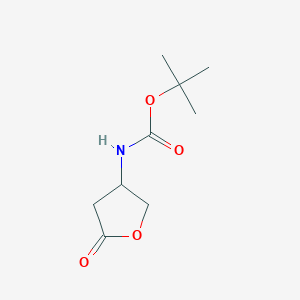
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)
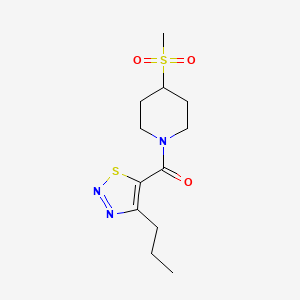
![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)